Roburic acid

概要

説明

ロブリック酸は、ゲンチアナ・マクロフィラ(Gentiana macrophylla)に含まれるテトラサイクリックトリテルペノイド化合物です。 ロブリック酸は、その抗炎症作用で知られており、シクロオキシゲナーゼ酵素、特にシクロオキシゲナーゼ-1とシクロオキシゲナーゼ-2の阻害剤として作用し、阻害濃度(IC50)はそれぞれ5マイクロモルと9マイクロモルです 。この化合物は、炎症性疾患の治療における潜在的な治療応用可能性から注目されています。

準備方法

合成経路と反応条件

ロブリック酸の合成は、通常、ゲンチアナ・マクロフィラなどの天然源からの抽出を伴います。プロセスには以下が含まれます。

抽出: 植物材料は、エタノールやメタノールなどの溶媒を用いて溶媒抽出されます。

精製: 粗抽出物は、カラムクロマトグラフィーや高速液体クロマトグラフィー(HPLC)などのクロマトグラフィー技術を用いて精製されます。

単離: ロブリック酸は、その独特の化学的性質と構造に基づいて単離されます。

工業生産方法

ロブリック酸の工業生産には、大規模な抽出と精製プロセスが伴う場合があります。植物細胞培養技術などのバイオテクノロジー的手法も、収量と純度を向上させるために検討できます。抽出溶媒、温度、時間の最適化は、生産プロセスの効率を最大限に高めるために重要です。

化学反応の分析

Inhibition of NF-κB Signaling Pathway

Roburic acid binds directly to tumor necrosis factor (TNF) with high affinity, disrupting the interaction between TNF and its receptor, TNF-R1 . This leads to the inhibition of the NF-κB signaling pathway . Specifically, this compound inhibits the TNF-induced phosphorylation of IKKα/β, IκBα, and p65, degradation of IκBα, nuclear translocation of p65, and NF-κB-target gene expression in colorectal cancer cells .

Anti-inflammatory Effects

This compound exhibits anti-inflammatory effects by reducing the production of nitric oxide (NO) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells . It achieves this by blocking the IKK/IκB/NF-κB and mitogen-activated protein kinases (MAPKs) pathway .

3.1. Lung Cancer

This compound may inhibit the proliferation and metastasis of lung cancer cells . It can activate the PPARγ signaling pathway and induce cellular autophagy . Network pharmacology analysis suggests that this compound interacts with multiple targets in lung cancer cells, affecting pathways such as arachidonic acid metabolism and the Notch signaling pathway .

3.2. Colorectal Cancer

In colorectal cancer cells, this compound induces G0/G1 cell cycle arrest and apoptosis . It also suppresses tumor growth by blocking NF-κB signaling in xenograft nude mouse models .

3.3. Prostate Cancer

This compound, in combination with docetaxel, has a synergistic inhibitory effect on the growth of prostate cancer cells .

COX Inhibition

This compound acts as an inhibitor of cyclooxygenase (COX), with IC50 values of 5 μM for COX-1 and 9 μM for COX-2 .

Macrophage Reprogramming in Rheumatoid Arthritis

This compound can drive M1-to-M2 phenotypic switch in macrophages by down-regulating the glycolysis level via blocking the ERK/HIF-1α/GLUT1 pathway . This alleviates inflammation and aids in remodeling joint tissues in rheumatoid arthritis .

Interaction with TNF and TNF-R1

Surface plasmon resonance (SPR) analysis has demonstrated that this compound binds directly to TNF, disrupting its interaction with TNF-R1 . The binding kinetics were analyzed using Biacore S200 Evaluation Software, indicating a high-affinity interaction .

Impact on Chemical Reactions

This compound's influence on chemical reactions, such as its role in inhibiting specific enzymes and pathways, highlights its potential as a therapeutic agent . Its interactions with proteins like TNF and its effect on signaling pathways like NF-κB demonstrate its capacity to modulate critical biological processes .

This information is summarized in the following table:

| Biological Activity | Target/Pathway | Effect |

|---|---|---|

| Anti-inflammatory | IKK/IκB/NF-κB and MAPKs pathway | Reduces NO and IL-6 production in LPS-stimulated macrophages |

| Anticancer (Lung Cancer) | PPARγ, Autophagy | Inhibits proliferation and metastasis, activates PPARγ signaling, induces autophagy |

| Anticancer (Colorectal Cancer) | NF-κB signaling | Induces G0/G1 cell cycle arrest and apoptosis, suppresses tumor growth |

| Anticancer (Prostate Cancer) | Synergistic with docetaxel | Inhibits growth of prostate cancer cells |

| COX Inhibition | COX-1 and COX-2 | Inhibits COX activity (IC50 values of 5 μM for COX-1 and 9 μM for COX-2) |

| Macrophage Reprogramming (RA) | ERK/HIF-1α/GLUT1 pathway | Drives M1-to-M2 phenotypic switch, down-regulates glycolysis, alleviates inflammation, remodels joint tissues |

| TNF/TNF-R1 Interaction Inhibition | TNF, TNF-R1 | Binds to TNF, disrupts TNF-TNF-R1 interaction, inhibits NF-κB signaling |

科学的研究の応用

Anticancer Properties

Roburic acid has shown promising results in inhibiting cancer cell proliferation and metastasis. Recent studies have highlighted its potential mechanisms of action:

- Lung Cancer : ROB inhibits the proliferation and metastasis of lung cancer cells by activating the PPARγ signaling pathway and inducing autophagy. A network pharmacology approach identified 83 potential targets related to lung cancer, with significant binding energy to key proteins involved in cancer progression .

- Colorectal Cancer : ROB has been reported to induce apoptosis in colorectal cancer cells by blocking the NF-κB signaling pathway. It arrests the cell cycle at the G0/G1 phase and reduces the expression of anti-apoptotic proteins such as Mcl-1 and Survivin .

Table 1: Summary of Anticancer Effects of this compound

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties, making it a candidate for treating chronic inflammatory diseases:

- Cytokine Production : ROB has been shown to reduce nitric oxide (NO) and interleukin-6 (IL-6) production in macrophages, indicating its potential to modulate inflammatory responses .

- Rheumatoid Arthritis : Targeted delivery of this compound has been effective in ameliorating symptoms of rheumatoid arthritis through metabolic reprogramming of proinflammatory macrophages .

Table 2: Summary of Anti-inflammatory Applications

Bone Health

This compound shows potential in treating bone-related conditions such as osteoporosis:

- Osteoclastogenesis : Studies indicate that ROB can inhibit osteoclastogenesis and bone resorption by targeting RANKL-induced intracellular signaling pathways. This suggests its utility in managing osteoporosis and other osteolytic diseases .

Table 3: Summary of Bone Health Applications

| Condition | Mechanism of Action | Key Findings |

|---|---|---|

| Osteoporosis | Inhibits osteoclastogenesis | Potential treatment for osteolytic diseases |

Other Biological Applications

This compound has been explored for various other therapeutic applications:

- Gout Treatment : Patent reports suggest that ROB can be used in medicinal liquors for treating gout, showcasing its versatility beyond cancer and inflammation .

- Infection Control : Preliminary studies indicate potential applications against bacterial infections and oxidative stress-related conditions .

Table 4: Other Therapeutic Applications

| Application | Description |

|---|---|

| Gout Treatment | Used in medicinal liquor preparations |

| Bacterial Infections | Potential antimicrobial properties |

作用機序

ロブリック酸は、主に炎症過程における重要な役割を果たすシクロオキシゲナーゼ酵素の阻害を介してその効果を発揮します。シクロオキシゲナーゼ-1とシクロオキシゲナーゼ-2を阻害することにより、ロブリック酸は、プロ炎症性プロスタグランジンの産生を減少させます。 さらに、免疫応答調節に関与する核因子-κB(NF-κB)経路など、他のシグナル伝達経路を調節することが示されています .

類似化合物との比較

類似化合物

ベツリン酸: 抗炎症作用と抗がん作用を持つもう1つのトリテルペノイド。

オレアノール酸: 肝保護作用と抗炎症作用で知られています。

ウルソール酸: 抗炎症作用、抗がん作用、抗菌作用を示します。

ロブリック酸の独自性

ロブリック酸は、シクロオキシゲナーゼ酵素に対する特異的な阻害効果と、標的薬物送達システムの可能性により、ユニークです。複数の炎症性経路を調節する能力は、治療的応用のための有望な候補として位置づけています。

生物活性

Roburic acid (RA), a tetracyclic triterpenoid derived from Gentiana macrophylla and oak galls, has garnered attention for its diverse biological activities, particularly in the realms of anti-inflammatory, anticancer, and osteoprotective effects. This article synthesizes current research findings on the biological activity of RA, highlighting its mechanisms of action and potential therapeutic applications.

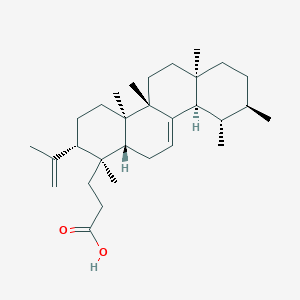

Chemical Structure and Properties

This compound is characterized by its unique tetracyclic structure, which contributes to its biological efficacy. The chemical formula is noted for its ability to interact with various cellular targets, influencing multiple signaling pathways.

1. Osteoclastogenesis Inhibition

Research indicates that RA significantly inhibits osteoclastogenesis and bone resorption. In a study by Wang et al., RA was shown to target RANKL-induced intracellular signaling pathways. At concentrations ranging from 1 to 10 μM, RA effectively dampened the differentiation of bone marrow macrophages into osteoclasts without exhibiting cytotoxicity. The mechanism involves:

- Suppression of TRAF6 : RA downregulates TRAF6, a critical adaptor protein in RANKL signaling.

- Inhibition of NF-κB Activity : RA reduces NF-κB activation, leading to decreased expression of osteoclastogenic markers.

- Regulation of Calcium Signaling : The compound modulates calcium oscillations crucial for osteoclast function .

2. Anticancer Properties

RA has demonstrated promising anticancer effects, particularly against lung cancer. A study published in Frontiers in Oncology utilized network pharmacology and molecular docking techniques to explore the potential mechanisms by which RA inhibits lung cancer cell proliferation and metastasis. Key findings include:

- Activation of PPARγ Pathway : RA activates the PPARγ signaling pathway, which is involved in regulating cell differentiation and apoptosis.

- Induction of Autophagy : The compound triggers autophagic processes in cancer cells, contributing to reduced tumor growth.

- Targeting Multiple Pathways : Enrichment analysis revealed that RA influences several pathways including arachidonic acid metabolism and Notch signaling .

Biological Activity Summary Table

Case Study: Osteoporosis Treatment

In an ovariectomized mouse model simulating post-menopausal osteoporosis, RA exhibited significant therapeutic effects against bone loss. The treatment resulted in decreased osteoclast number and activity while promoting bone density recovery .

Experimental Findings: Lung Cancer

In vitro studies demonstrated that RA inhibited the proliferation of lung cancer cells by downregulating key oncogenic pathways. The research identified seven hub targets with strong binding affinities to RA, suggesting a multi-targeted approach to lung cancer therapy .

特性

IUPAC Name |

3-[(1S,2S,4aR,4bS,6aR,9R,10S,10aR,12aR)-1,4a,4b,6a,9,10-hexamethyl-2-prop-1-en-2-yl-2,3,4,5,6,7,8,9,10,10a,12,12a-dodecahydrochrysen-1-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O2/c1-19(2)22-12-16-30(8)24(28(22,6)15-13-25(31)32)10-9-23-26-21(4)20(3)11-14-27(26,5)17-18-29(23,30)7/h9,20-22,24,26H,1,10-18H2,2-8H3,(H,31,32)/t20-,21+,22+,24-,26+,27-,28+,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPPYCVULPFKBOG-CSHKLQQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC(C4(C)CCC(=O)O)C(=C)C)C)C2C1C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@H]([C@]4(C)CCC(=O)O)C(=C)C)C)[C@@H]2[C@H]1C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101318071 | |

| Record name | Roburic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6812-81-3 | |

| Record name | Roburic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6812-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Roburic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。